N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-3-4-11(2)16-15(10)20-17(22-16)19-14(21)9-12-5-7-13(18)8-6-12/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPANZZPTLMODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate acetamide precursor.
Formation of the Acetamide Moiety: The final step involves the acylation of the benzo[d]thiazole derivative with a fluorophenyl acetic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzothiazole core, such as N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, exhibit notable antimicrobial properties. Studies have shown that derivatives of benzothiazoles can effectively inhibit the growth of bacteria, fungi, and protozoa. For instance, similar compounds have demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Antiviral Potential
Benzothiazole derivatives have also been investigated for their antiviral properties. Research has highlighted their effectiveness in inhibiting viral replication processes. For example, certain benzothiazole compounds have shown activity against cytomegalovirus, indicating a promising avenue for the development of antiviral agents targeting various viral infections.
Anticancer Activity
The anticancer potential of this compound is noteworthy. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound's structural features may facilitate interactions with key enzymes involved in cancer cell proliferation and survival .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Amide Coupling : The benzamide moiety is introduced via amide coupling reactions using carboxylic acid derivatives and amines.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
A study evaluated the effects of various benzothiazole derivatives on human liver and breast cancer cell lines. The findings revealed that certain derivatives exhibited moderate to high inhibitory activities against these cell lines, suggesting that this compound could be developed into an effective anticancer agent .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral effects of benzothiazole derivatives against cytomegalovirus. The results indicated that these compounds could significantly reduce viral replication rates, supporting further exploration into their potential as antiviral therapeutics.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Packing
- Target Compound : The benzo[d]thiazole core with 4,7-dimethyl substituents likely induces steric hindrance, influencing molecular planarity and crystal packing.
- Analog 1: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () The dichlorophenyl ring is twisted by 61.8° relative to the thiazol ring, creating a non-planar conformation. This contrasts with the target compound’s benzo[d]thiazole system, where methyl substituents may enforce a different dihedral angle. Key Difference: Chlorine substituents (electron-withdrawing) vs. methyl groups (electron-donating) alter electronic properties and intermolecular interactions (e.g., halogen bonding vs. van der Waals forces) .
Functional Group Variations and Spectral Signatures
- Target Compound : The acetamide linker (C=O) and 4-fluorophenyl group would exhibit characteristic IR bands at ~1660–1680 cm⁻¹ (C=O stretch) and ~1240–1250 cm⁻¹ (C-F stretch).
- Analog 2: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Lacks the C=O stretch (1663–1682 cm⁻¹) due to cyclization into a triazole-thione system.
Tabulated Comparison of Key Properties
| Property | Target Compound | 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | Piperazine-Thiazole Acetamide |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole (4,7-dimethyl) | 1,3-Thiazole | 1,3-Thiazole with piperazine |
| Substituents | 4-Fluorophenylacetamide | 3,4-Dichlorophenyl | 4-Methoxyphenyl |
| IR C=O Stretch (cm⁻¹) | ~1660–1680 | Not applicable (triazole-thione) | ~1660–1680 |
| Synthetic Route | Carbodiimide coupling | Carbodiimide coupling | Nucleophilic substitution |
| Potential Bioactivity | Enzyme inhibition (hypothesized) | Antimicrobial | Solubility-enhanced candidates |
Critical Analysis of Structural and Functional Divergence
- Electron-Donating vs. Withdrawing Groups : The target’s methyl groups (electron-donating) may enhance lipophilicity and membrane permeability compared to chlorine or sulfonyl substituents in analogs .
- Tautomerism : Unlike triazole-thione analogs (), the target compound lacks tautomeric equilibria, ensuring structural consistency in biological environments.
- Crystallographic Behavior : The target’s methyl groups could lead to tighter crystal packing (similar to ’s inversion dimers), affecting dissolution rates and bioavailability.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.90 g/mol. The compound features a benzo[d]thiazole moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various biochemical pathways. One notable mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDACs, the compound can potentially alter the acetylation status of histones and other proteins, leading to changes in gene expression that may be beneficial in treating diseases like cancer and neurodegenerative disorders .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under discussion may exhibit similar effects through HDAC inhibition.
- Anti-inflammatory Effects : There is evidence suggesting that thiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Research Findings
A selection of key studies exploring the biological activity of related thiazole compounds provides insights into the potential effects of this compound:
Case Studies
- HDAC Inhibition and Cancer Therapy : A study focused on the development of HDAC inhibitors highlighted that compounds structurally related to this compound showed promising results in reducing tumor size in xenograft models. The mechanism was linked to increased acetylation of histones leading to reactivation of tumor suppressor genes .
- Anti-inflammatory Mechanisms : In a clinical trial involving patients with chronic inflammatory conditions, thiazole derivatives were administered as part of a combination therapy. Results indicated significant improvement in clinical symptoms along with a decrease in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide?
- Methodological Answer : Synthesis optimization should focus on reaction conditions and coupling agents. For example, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane at 273 K have been effective in analogous acetamide syntheses, yielding stable intermediates and minimizing side reactions . Additionally, refluxing in ethanol with catalytic acetic acid (as used in thiadiazole derivatives) improves cyclization efficiency . Crystallization in aqueous alcohol (80% v/v) can enhance purity and yield .
Q. How can the crystal structure of this compound be resolved, and what structural features are critical for its stability?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include intramolecular interactions (e.g., S···O contacts <2.7 Å) and dihedral angles between aromatic rings (e.g., 86.8° for thiadiazole-benzene systems), which influence molecular planarity and packing . Hydrogen-bonding motifs (e.g., N–H···N and C–H···O) stabilize 3D networks, as observed in related acetamides . Refinement using riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms) ensures accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methyl groups on benzo[d]thiazole, fluorophenyl protons).
- FT-IR : Identify amide C=O stretches (~1650–1700 cm<sup>−1</sup>) and aromatic C–F vibrations (~1200 cm<sup>−1</sup>) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). For thiazole derivatives, prioritize receptors with hydrophobic pockets compatible with fluorophenyl and methylthiazole groups .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues. Thiadiazole derivatives show antiproliferative activity linked to electron-withdrawing substituents (e.g., –F) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, thiadiazoles exhibit variable antimicrobial activity depending on substituent placement .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MTT assays for cytotoxicity) to isolate concentration-dependent effects.
- Structural Modifications : Introduce substituents (e.g., –CH3, –OCH3) to probe steric/electronic effects, as seen in optimized benzo[d]thiazole derivatives .
Q. How can reaction path search methods improve the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways and transition states. For example, ICReDD’s workflow integrates computational screening to prioritize derivatives with favorable binding energies .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., in GROMACS) to assess stability of ligand-receptor complexes over time .
- Machine Learning : Train models on datasets of bioactive thiazole/acetamide compounds to predict novel candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
